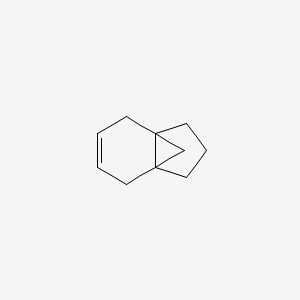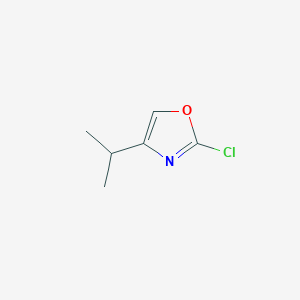
2-Chloro-4-isopropyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 2-position and an isopropyl group at the 4-position makes this compound unique. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyloxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroacetophenone with isopropylamine in the presence of a base can lead to the formation of this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-isopropyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyloxazole
- 2-Chloro-4-ethyloxazole
- 2-Chloro-4-propyloxazole
Comparison
Compared to its analogs, 2-Chloro-4-isopropyloxazole exhibits unique properties due to the presence of the isopropyl group. This structural difference can influence its reactivity, biological activity, and overall chemical behavior. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
1060816-16-1 |
|---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
2-chloro-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |
InChI Key |
BWGOWFAWFJOIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
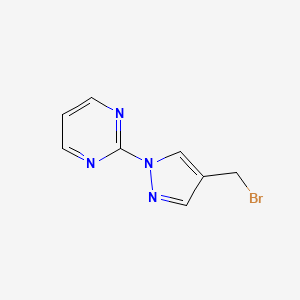
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
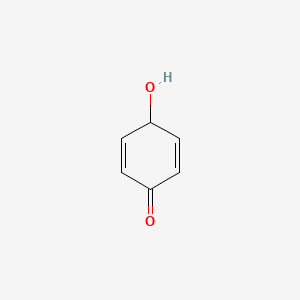
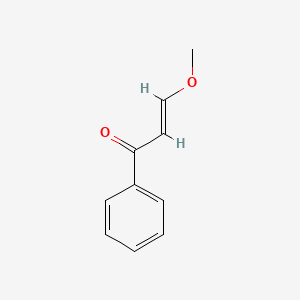
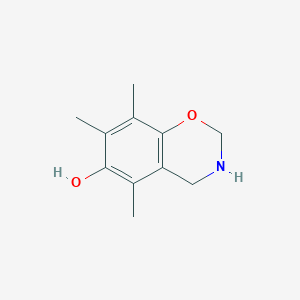
![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
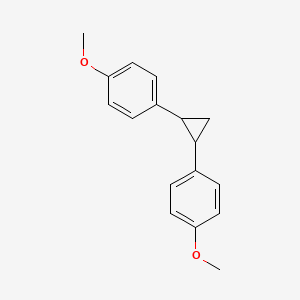
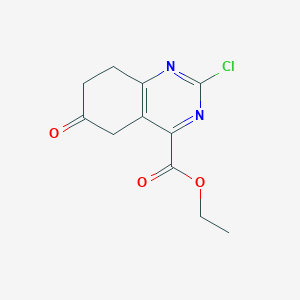
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
